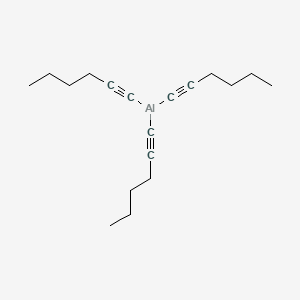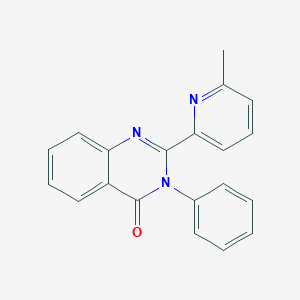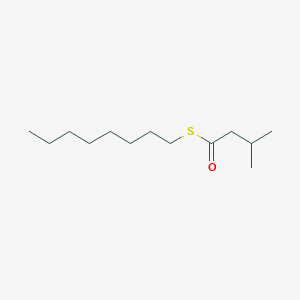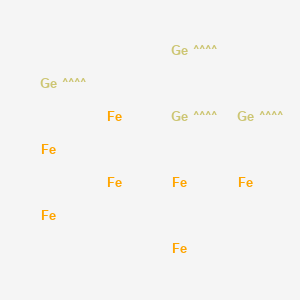
CID 78062819
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78062819” is known as Dihydroferulic acid 4-sulfate. This compound is a derivative of ferulic acid, which is a phenolic compound commonly found in plant cell walls. Dihydroferulic acid 4-sulfate is of interest due to its potential biological activities and its role in various biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroferulic acid 4-sulfate typically involves the sulfonation of dihydroferulic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective formation of the 4-sulfate derivative.
Industrial Production Methods
Industrial production of Dihydroferulic acid 4-sulfate may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroferulic acid 4-sulfate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfate group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenolic compounds.
Applications De Recherche Scientifique
Dihydroferulic acid 4-sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phenolic compounds.
Biology: It is studied for its role in plant metabolism and its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential anti-inflammatory and anticancer activities.
Industry: It is used in the production of natural antioxidants and preservatives for food and cosmetic products.
Mécanisme D'action
The mechanism of action of Dihydroferulic acid 4-sulfate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway and the mitochondrial apoptotic pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferulic Acid: The parent compound of Dihydroferulic acid 4-sulfate, known for its antioxidant properties.
Caffeic Acid: Another phenolic compound with similar antioxidant and anti-inflammatory activities.
Sinapic Acid: A phenolic compound with similar structural features and biological activities.
Uniqueness
Dihydroferulic acid 4-sulfate is unique due to the presence of the sulfate group, which can enhance its solubility and bioavailability. This modification can also influence its interaction with biological targets and its overall biological activity.
Propriétés
Formule moléculaire |
Fe7Ge4 |
|---|---|
Poids moléculaire |
681.4 g/mol |
InChI |
InChI=1S/7Fe.4Ge |
Clé InChI |
JBCPEQFHMAWMQM-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Ge].[Ge].[Ge].[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


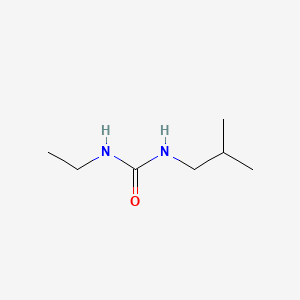
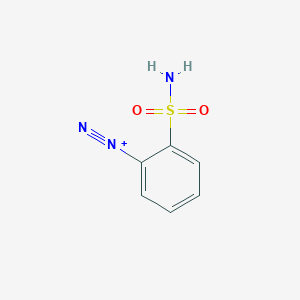
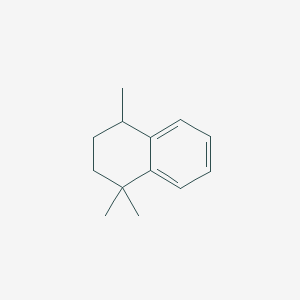
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
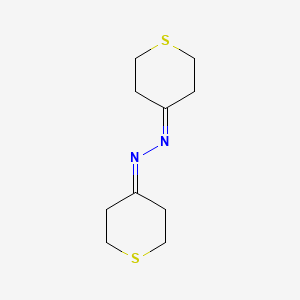
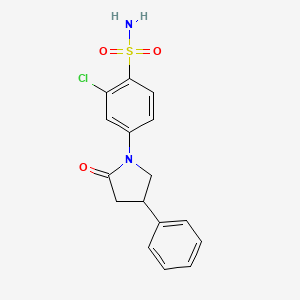
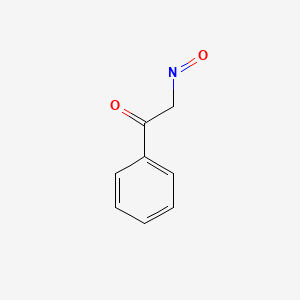
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
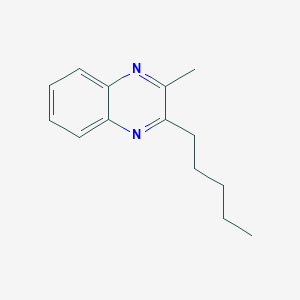
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
